Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group may contribute to binding affinity and specificity towards certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl chloride
- 2-Chlorobenzylmagnesium chloride
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the trifluoromethyl and chlorobenzyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H10ClF3N2O2 |
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Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |
InChI Key |
FKBGEGZQGNDATM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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